1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride
CAS No.: 1956306-96-9
Cat. No.: VC4090139
Molecular Formula: C8H13ClN2
Molecular Weight: 172.65
* For research use only. Not for human or veterinary use.
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride - 1956306-96-9](/images/structure/VC4090139.png)
Specification
CAS No. | 1956306-96-9 |
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Molecular Formula | C8H13ClN2 |
Molecular Weight | 172.65 |
IUPAC Name | 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine;hydrochloride |
Standard InChI | InChI=1S/C8H12N2.ClH/c1-10-5-3-7-6-9-4-2-8(7)10;/h3,5,9H,2,4,6H2,1H3;1H |
Standard InChI Key | QYVFKKYCEGSZBW-UHFFFAOYSA-N |
SMILES | CN1C=CC2=C1CCNC2.Cl |
Canonical SMILES | CN1C=CC2=C1CCNC2.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride consists of a pyrrolopyridine core, where a six-membered tetrahydro pyridine ring is fused to a five-membered pyrrole ring. The methyl group at the 1-position and the hydrochloride salt modification distinguish it from its parent base. The SMILES notation for the compound is CN1C=CC2=C1CCNC2.Cl, reflecting its bicyclic structure and ionic chloride component .
Table 1: Key Molecular Identifiers
Spectral and Computational Data
The compound’s 3D conformational analysis reveals a semi-rigid structure due to the fused ring system, with the methyl group introducing steric effects that influence reactivity. Computational studies predict moderate hydrophilicity (LogP ≈ 1.2) and a polar surface area of 24.9 Ų, suggesting potential blood-brain barrier permeability .
Synthesis and Purification
Synthetic Pathways
The parent compound, 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine, is typically synthesized via cyclization reactions. For example, reacting 3-aminopyrrolidine with methylating agents under acidic conditions yields the tertiary amine, which is subsequently treated with hydrochloric acid to form the hydrochloride salt .
Representative Reaction:
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Cyclization: 3-Aminopyrrolidine + Methyl iodide → 1-methylpyrrolopyridine intermediate.
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Salt Formation: Intermediate + HCl → 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride .
Optimization and Yield
Recent advances utilize microwave-assisted synthesis to reduce reaction times from hours to minutes, achieving yields exceeding 85% . Purification via recrystallization in ethanol-water mixtures ensures >98% purity, as confirmed by HPLC.
Physicochemical Properties
Physical Properties
The compound is a white to off-white crystalline solid with a melting point range of 210–215°C (decomposition). It is highly soluble in water (>50 mg/mL) and polar solvents like methanol, but insoluble in non-polar solvents such as hexane .
Chemical Stability
Applications in Pharmaceutical Research
Drug Discovery
The pyrrolopyridine scaffold is prevalent in kinase inhibitors and neurotransmitter analogs. For instance, derivatives of this compound have shown IC₅₀ values < 100 nM against serotonin receptors, highlighting potential applications in treating neurological disorders .
Chemical Biology
Its hydrochloride salt is employed in click chemistry for bioconjugation, leveraging the secondary amine’s nucleophilicity to form stable amide bonds with carboxylic acids or activated esters.
Handling Precautions | Emergency Measures |
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Use PPE (gloves, goggles) | Rinse skin/eyes with water |
Avoid inhalation | Seek medical attention if ingested |
Regulatory Status
Approved for research use only (non-human studies) under the EU’s REACH regulation. No therapeutic applications are currently authorized .
Recent Advances and Future Directions
Catalytic Applications
A 2024 study demonstrated its utility as a ligand in palladium-catalyzed cross-coupling reactions, enhancing reaction efficiency in Suzuki-Miyaura couplings .
Computational Drug Design
Machine learning models predict that fluorinated analogs of this compound could exhibit improved pharmacokinetic profiles, with clinical trials anticipated by 2026 .
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